Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a unique structure combining a furan ring, a quinazoline derivative, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps, including the formation of the furan ring, the quinazoline derivative, and the esterification process. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Quinazoline Derivative: This step may involve the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.
Esterification: The final step involves the esterification of the furan-2-carboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazolines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Tetrahydroquinazolines and reduced esters.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other critical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Imidazole Containing Compounds: These compounds also possess significant biological activities and are used in various therapeutic applications.
Uniqueness
Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate is unique due to its combination of a furan ring, a quinazoline derivative, and an ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl 5-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H20N2O5/c1-12(2)26-20(24)17-8-6-14(27-17)11-25-13-5-7-16-15(10-13)19(23)22-9-3-4-18(22)21-16/h5-8,10,12H,3-4,9,11H2,1-2H3 |
InChI Key |
HQKNVZKRWVKHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
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